N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triaz ol-3-ylthio))acetamide N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triaz ol-3-ylthio))acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16304321
InChI: InChI=1S/C21H22N6O3S/c1-4-11-27-20(15-7-9-22-10-8-15)25-26-21(27)31-13-19(29)24-17-12-16(23-14(2)28)5-6-18(17)30-3/h4-10,12H,1,11,13H2,2-3H3,(H,23,28)(H,24,29)
SMILES:
Molecular Formula: C21H22N6O3S
Molecular Weight: 438.5 g/mol

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triaz ol-3-ylthio))acetamide

CAS No.:

Cat. No.: VC16304321

Molecular Formula: C21H22N6O3S

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triaz ol-3-ylthio))acetamide -

Specification

Molecular Formula C21H22N6O3S
Molecular Weight 438.5 g/mol
IUPAC Name N-(5-acetamido-2-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C21H22N6O3S/c1-4-11-27-20(15-7-9-22-10-8-15)25-26-21(27)31-13-19(29)24-17-12-16(23-14(2)28)5-6-18(17)30-3/h4-10,12H,1,11,13H2,2-3H3,(H,23,28)(H,24,29)
Standard InChI Key CXZICPHOWRMQCG-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3

Introduction

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structural arrangement includes an acetylamino group, a methoxyphenyl group, and a triazolylthioacetamide moiety, contributing to its diverse biological activities.

Key Chemical Features

  • Acetylamino Group: Enhances solubility and bioavailability.

  • Methoxyphenyl Moiety: Contributes to pharmacological properties.

  • Triazolylthioacetamide Structure: Known for biological activity, particularly in anticancer applications.

Spectroscopic Data

Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure of the synthesized compound.

Synthesis and Production

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide involves multi-step synthetic routes. Initial steps often include the preparation of key intermediates through reactions such as acylation and thiolation. In industrial contexts, automated synthesis techniques and continuous flow reactors are employed to optimize reaction conditions, ensuring consistency and efficiency.

Biological Activities and Potential Applications

This compound is capable of interacting with specific biological targets, potentially inhibiting enzymes involved in cell proliferation or modulating receptor activities, leading to potential anticancer effects. The specific pathways affected can vary based on the biological context and application.

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Similarities: Both compounds feature a triazole ring and an acetylamino group, contributing to their pharmacological properties.

  • Differences: The latter compound is noted for its antimicrobial and anticancer effects, with a focus on antibacterial and antifungal applications.

N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

  • Similarities: Both compounds involve sulfanylacetamide moieties, which are significant in medicinal chemistry.

  • Differences: The latter is explored for its anti-inflammatory potency, particularly as a 5-lipoxygenase (5-LOX) inhibitor .

Comparison of Similar Compounds

CompoundMolecular WeightKey FeaturesBiological Activities
N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide426.5 g/molAcetylamino, Methoxyphenyl, TriazolylthioacetamidePotential anticancer effects
N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideNot specifiedAcetylamino, Fluorophenyl, TriazoleAntimicrobial, anticancer
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideNot specifiedCyano, ThiadiazolylsulfanylacetamideAnti-inflammatory

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator